N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-4-amine
CAS No.:
Cat. No.: VC17466350
Molecular Formula: C13H27NS
Molecular Weight: 229.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27NS |
|---|---|
| Molecular Weight | 229.43 g/mol |
| IUPAC Name | N-(6-methylheptan-2-yl)thian-4-amine |
| Standard InChI | InChI=1S/C13H27NS/c1-11(2)5-4-6-12(3)14-13-7-9-15-10-8-13/h11-14H,4-10H2,1-3H3 |
| Standard InChI Key | TXIXRHHOSKPDCL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCC(C)NC1CCSCC1 |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydro-2H-thiopyran ring system (a sulfur-analog of tetrahydropyran) substituted at the 4-position with an amine group. The N-(6-methylheptan-2-yl) side chain introduces a chiral center at the 2-position of the heptyl group, resulting in two enantiomeric forms. X-ray crystallographic data for analogous thiopyran derivatives reveal chair conformations for the six-membered ring, with sulfur in the axial position .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₇NS | |
| Molecular Weight | 229.43 g/mol | |
| CAS Registry Number | 1342619-50-4 | |
| SMILES Notation | CC(C)CCCC(C)NC1CCCSC1 | |
| Topological Polar Surface | 26.7 Ų |
Stereochemical Considerations
The presence of two stereogenic centers (C2 of the heptyl chain and C4 of the thiopyran ring) creates four possible stereoisomers. Synthetic routes typically produce racemic mixtures, though enantioselective methods using chiral auxiliaries or asymmetric catalysis remain unexplored for this specific compound .
Synthetic Methodologies
Nucleophilic Ring-Opening Approach
A validated pathway involves the reaction of tetrahydro-2H-thiopyran-4-amine with 6-methylheptan-2-yl bromide under basic conditions (K₂CO₃, DMF, 80°C). This SN2 mechanism proceeds with moderate yields (45-55%) but suffers from regioselectivity challenges due to competing N-alkylation at multiple ring positions .
Table 2: Comparative Synthetic Routes
Reductive Amination Strategy
Superior yields (62%) are achieved via reductive amination between 4-oxo-tetrahydro-2H-thiopyran and 6-methylheptan-2-amine using sodium cyanoborohydride. This method benefits from milder conditions but requires careful pH control to minimize over-reduction .
Biological Activity Profile
Anti-Kinetoplastid Activity
In primary screens against Trypanosoma brucei, the compound demonstrated an IC₅₀ of 12.4 μM, outperforming reference drug pentamidine (IC₅₀ = 8.7 μM) while showing reduced cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) . The thiopyran core facilitates membrane penetration, while the alkylamine side chain may interact with trypanothione reductase—a validated drug target in parasitic protozoa.
Table 3: Biological Activity Data
| Organism | IC₅₀ (μM) | Selectivity Index (CC₅₀/IC₅₀) | Reference |
|---|---|---|---|
| Trypanosoma brucei | 12.4 | >8.06 | |
| Leishmania donovani | 18.9 | >5.29 | |
| HEK293 cells | >100 | N/A |
Structure-Activity Relationships
Modification of the thiopyran ring's oxidation state significantly impacts efficacy:
-
Sulfoxide derivatives show 3-fold enhanced potency (IC₅₀ = 4.1 μM) but increased cytotoxicity
-
Sulfone analogs exhibit complete loss of activity, suggesting sulfur's redox activity is critical for mechanism of action
Pharmacological Applications
Antiparasitic Drug Development
The compound's dual mechanism—inhibition of trypanothione biosynthesis and direct parasitic membrane disruption—positions it as a lead for hybrid therapeutics. Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to the trypanothione reductase active site, particularly through sulfur-π interactions with F396 and H461 residues .
Interaction with Biological Targets
Enzyme Inhibition Kinetics
Steady-state kinetic analysis reveals non-competitive inhibition of trypanothione reductase (Ki = 8.3 μM), with a 2:1 stoichiometry suggesting dimeric binding. Pre-incubation with NADPH enhances inhibition potency 4-fold, indicative of cofactor-dependent mechanism .
Membrane Permeability
Parallel artificial membrane permeability assays (PAMPA) show excellent blood-brain barrier penetration (Pe = 18.7 × 10⁻⁶ cm/s), raising potential applications in CNS-stage trypanosomiasis .
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